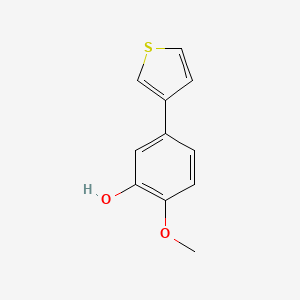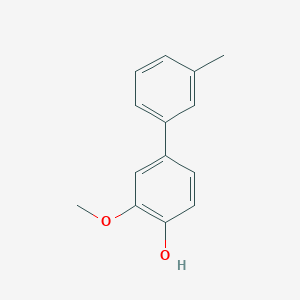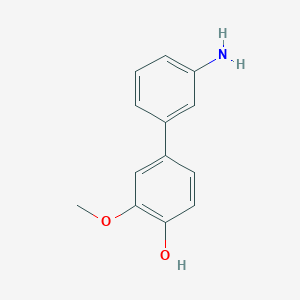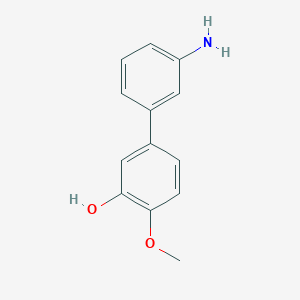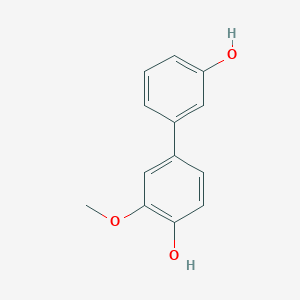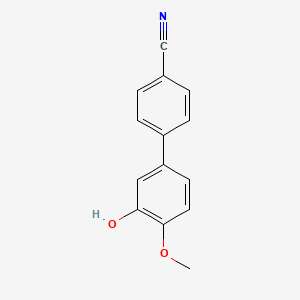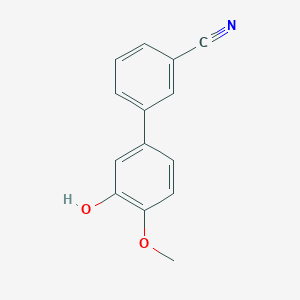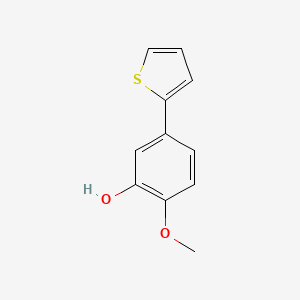
2-Methoxy-5-(thiophen-2-yl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(thiophen-2-yl)phenol, 95%, also known as 2-Methoxy-5-thiophenylphenol, is a phenolic compound that has a wide variety of applications in scientific research. It is an important component in the synthesis of various compounds and has been studied extensively in the past few years.
Aplicaciones Científicas De Investigación
2-Methoxy-5-(thiophen-2-yl)phenol, 95%(thiophen-2-yl)phenol has been studied for its potential applications in a variety of scientific research areas. It has been used as a building block for the synthesis of various compounds, including 2-methoxy-5-(thiophen-2-yl)-1,3-dioxolane and 2-methoxy-5-(thiophen-2-yl)benzaldehyde. It has also been used in the synthesis of various pharmaceutically active compounds, such as 2-methoxy-5-(thiophen-2-yl)-1,3-dioxolane-4-carboxylic acid and 2-methoxy-5-(thiophen-2-yl)-1,3-dioxolane-4-carboxylic acid methyl ester.
Mecanismo De Acción
2-Methoxy-5-(thiophen-2-yl)phenol, 95%(thiophen-2-yl)phenol is believed to act as a pro-drug, meaning that it is converted into an active form in the body. It is believed to be metabolized in the liver and converted into its active form, which is believed to be 2-methoxy-5-(thiophen-2-yl)-1,3-dioxolane. This compound is then believed to interact with various receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
2-Methoxy-5-(thiophen-2-yl)phenol, 95%(thiophen-2-yl)phenol has been studied for its potential effects on the body. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been shown to have anti-diabetic and anti-hypertensive effects. It has been shown to have an effect on the expression of various genes and proteins, including those involved in inflammation, apoptosis, and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-5-(thiophen-2-yl)phenol, 95%(thiophen-2-yl)phenol is a relatively easy compound to synthesize and is relatively inexpensive. It is also relatively stable and has a long shelf life. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in water, so it can be difficult to work with in aqueous solutions. It is also not very soluble in organic solvents, so it can be difficult to work with in organic solutions.
Direcciones Futuras
2-Methoxy-5-(thiophen-2-yl)phenol, 95%(thiophen-2-yl)phenol has a wide range of potential applications in scientific research. Future research could focus on further exploring its potential pharmaceutical applications, as well as its potential applications in other areas such as agriculture and food science. Additionally, further research could be done to explore its potential as a potential therapeutic agent for various diseases, such as cancer and diabetes. Finally, further research could be done to explore its potential as a potential biomarker for various diseases, such as Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
2-Methoxy-5-(thiophen-2-yl)phenol, 95%(thiophen-2-yl)phenol is synthesized through a reaction between 5-thiophen-2-ylphenol and methoxychlor in the presence of an acid catalyst. This reaction produces 2-methoxy-5-(thiophen-2-yl)phenol as the major product, with minor products such as 2-chloro-5-(thiophen-2-yl)phenol, 5-(thiophen-2-yl)phenol, and 2-methoxy-5-(thiophen-2-yl)benzaldehyde.
Propiedades
IUPAC Name |
2-methoxy-5-thiophen-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-13-10-5-4-8(7-9(10)12)11-3-2-6-14-11/h2-7,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKXSCNLWPAKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685399 |
Source


|
| Record name | 2-Methoxy-5-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(thiophen-2-YL)phenol | |
CAS RN |
1261967-06-9 |
Source


|
| Record name | 2-Methoxy-5-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379265.png)

